molecular formula C14H9BrN4O2 B12515523 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-30-1

3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12515523
CAS No.: 651769-30-1
M. Wt: 345.15 g/mol
InChI Key: KYUGBZAJRUVGQX-UHFFFAOYSA-N
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Description

3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate is an organic compound with the molecular formula C14H9BrN4O2 It is a derivative of benzoic acid and tetrazole, featuring a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with 3-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as azide derivatives or tert-butyl derivatives.

    Oxidation: Oxidized products may include various oxygenated derivatives of the tetrazole ring.

    Reduction: Reduced products may include partially or fully hydrogenated tetrazole derivatives.

    Hydrolysis: The major products are 4-(2H-tetrazol-5-yl)benzoic acid and 3-bromophenol.

Scientific Research Applications

3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with enzymes and receptors.

    Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The bromophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenyl 4-(2H-tetrazol-5-yl)benzoate
  • 4-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate
  • 3-(4-(2H-tetrazol-5-yl)phenyl)pyridine
  • Methyl 4-(2H-tetrazol-5-yl)benzoate
  • Ethyl 4-(2H-tetrazol-5-yl)benzoate

Uniqueness

3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of the bromophenyl group, which can participate in specific substitution reactions that are not possible with other halogenated derivatives. Additionally, the combination of the tetrazole ring and the bromophenyl group provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

651769-30-1

Molecular Formula

C14H9BrN4O2

Molecular Weight

345.15 g/mol

IUPAC Name

(3-bromophenyl) 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C14H9BrN4O2/c15-11-2-1-3-12(8-11)21-14(20)10-6-4-9(5-7-10)13-16-18-19-17-13/h1-8H,(H,16,17,18,19)

InChI Key

KYUGBZAJRUVGQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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